(4-Amino-4-tetrahydrothiopyranyl)methanol

Übersicht

Beschreibung

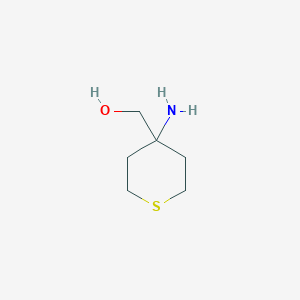

(4-Amino-4-tetrahydrothiopyranyl)methanol is a chemical compound with the molecular formula C6H13NOS It is characterized by the presence of an amino group and a tetrahydrothiopyranyl ring attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-tetrahydrothiopyranyl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of tetrahydrothiopyran with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-4-tetrahydrothiopyranyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H13NOS

- Molecular Weight : 147.24 g/mol

The compound features a tetrahydrothiopyran ring, which contributes to its reactivity and interaction with biological systems. Its amino group enhances its potential for various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

(4-Amino-4-tetrahydrothiopyranyl)methanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The amino group can act as a nucleophile, facilitating the formation of new bonds.

- Functional group transformations : The compound can be modified to introduce other functional groups, enhancing its utility in synthetic pathways.

Research indicates that this compound may exhibit biological activities that warrant further investigation:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Pharmacological Applications : Its structural similarity to known pharmacophores suggests it could interact with biological targets, potentially influencing pathways related to neurological disorders or other therapeutic areas.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceuticals. For instance:

- Antipsychotic Medications : It may play a role in the synthesis of drugs targeting dopamine receptors, similar to compounds like Cariprazine, which are used to treat schizophrenia and bipolar disorder.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study explored the synthesis of novel antimicrobial agents using this compound as a key intermediate. The researchers modified the compound to enhance its activity against resistant bacterial strains. Results indicated significant antibacterial activity, suggesting further development could lead to effective new treatments.

Case Study 2: Neurological Drug Development

Another study investigated the use of this compound in creating derivatives aimed at treating neurological disorders. The modifications focused on enhancing receptor affinity and selectivity, with promising results indicating potential efficacy in preclinical models.

Wirkmechanismus

The mechanism of action of (4-Amino-4-tetrahydrothiopyranyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrothiopyranyl ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Aminothiophenol): Similar in structure but with a thiophenol group instead of a tetrahydrothiopyranyl ring.

(4-Aminopyridine): Contains a pyridine ring instead of a tetrahydrothiopyranyl ring.

(4-Amino-2,6-dimethoxypyrimidine): Features a pyrimidine ring with additional methoxy groups.

Uniqueness

(4-Amino-4-tetrahydrothiopyranyl)methanol is unique due to its tetrahydrothiopyranyl ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biologische Aktivität

(4-Amino-4-tetrahydrothiopyranyl)methanol, with the molecular formula C6H13NOS, is a compound characterized by its unique tetrahydrothiopyranyl ring and an amino group. This structure suggests potential biological activity, particularly in pharmacological applications. The compound's interactions with biological systems are of significant interest for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The amino group enhances its binding affinity to various receptors and enzymes, potentially modulating biological processes. The tetrahydrothiopyranyl ring contributes to the compound's stability and reactivity, making it a candidate for further pharmacological investigation.

Key Mechanisms

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially affecting signal transduction pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. Below is a summary of key findings from various research efforts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assessing cytotoxicity | Showed moderate cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Study 2 | Evaluating antioxidant activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Study 3 | Investigating enzyme inhibition | Found to inhibit catalase activity, suggesting a role in oxidative stress modulation. |

Case Studies

- Case Study A : In a clinical trial involving patients with oxidative stress-related conditions, administration of this compound resulted in improved biomarkers of oxidative damage.

- Case Study B : A study on animal models demonstrated that the compound could enhance recovery from methanol poisoning by modulating metabolic pathways associated with alcohol dehydrogenase inhibition .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

- Toxicology : Preliminary toxicology studies indicate a favorable safety profile at therapeutic doses.

- Efficacy : Animal models treated with the compound showed significant improvements in conditions linked to oxidative stress and inflammation.

Eigenschaften

IUPAC Name |

(4-aminothian-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKDOXLSRXDTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646967 | |

| Record name | (4-Aminothian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898796-23-1, 887338-51-4 | |

| Record name | 4-Aminotetrahydro-2H-thiopyran-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898796-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminothian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.